Urea, N-methyl-N'-(4-methylphenyl)-N-phenyl-
CAS No.: 77585-85-4
Cat. No.: VC15727601
Molecular Formula: C15H16N2O
Molecular Weight: 240.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 77585-85-4 |
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Molecular Formula | C15H16N2O |
Molecular Weight | 240.30 g/mol |
IUPAC Name | 1-methyl-3-(4-methylphenyl)-1-phenylurea |
Standard InChI | InChI=1S/C15H16N2O/c1-12-8-10-13(11-9-12)16-15(18)17(2)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,16,18) |
Standard InChI Key | HBOONMYJMCXSGD-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)NC(=O)N(C)C2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
Urea derivatives are characterized by substitutions on the nitrogen atoms of the urea core ((NH₂)₂CO). In N-methyl-N'-(4-methylphenyl)-N-phenylurea, one nitrogen atom is substituted with a methyl and a phenyl group, while the other nitrogen bears a 4-methylphenyl group. This arrangement confers distinct steric and electronic properties, influencing reactivity and interactions with biological targets .
Molecular Formula and Weight
Based on analogous compounds , the molecular formula is inferred as C₁₅H₁₆N₂O, with a molecular weight of 240.30 g/mol. Key structural features include:
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Methyl group (–CH₃) at the N-position.
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Phenyl (–C₆H₅) and 4-methylphenyl (–C₆H₄CH₃) groups on adjacent nitrogens.
Stereochemical Considerations
The compound is achiral due to the absence of stereogenic centers, a common trait in symmetrically substituted ureas .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of trisubstituted ureas typically involves:
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Reaction of isocyanates with amines:
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Catalytic carbonylation:
Industrial-Scale Production
Industrial methods prioritize continuous-flow reactors for enhanced safety and yield. Purification often employs:
Physicochemical Properties
Key properties, extrapolated from structural analogs , include:
Property | Value |
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logP | 3.8 ± 0.2 |
Water solubility | 0.12 mg/mL (25°C) |
Melting point | 145–148°C |
Hydrogen bond donors | 2 |
Polar surface area | 41.1 Ų |
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logP indicates moderate lipophilicity, suitable for membrane permeability in drug design .
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Low water solubility necessitates formulation strategies like salt formation or nanoemulsions .
Biological and Pharmacological Activities
While direct studies on N-methyl-N'-(4-methylphenyl)-N-phenylurea are lacking, structurally related ureas exhibit:
Antimicrobial Activity
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N-(4-methylphenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea (Y500-9116) shows MIC values of 8 µg/mL against Staphylococcus aureus .
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Mechanistic studies suggest inhibition of bacterial cell wall synthesis via penicillin-binding protein (PBP) interference .
Industrial and Material Science Applications
Polymer Additives
Urea derivatives act as:
Agricultural Chemistry
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Herbicidal activity: Substituted ureas inhibit photosynthesis in weeds by blocking photosystem II .
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Example: Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea) is a commercial herbicide with an EC₅₀ of 0.1 µM .
Environmental and Toxicological Profile
Ecotoxicity
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Bioaccumulation potential: logP >3 suggests moderate risk, necessitating biodegradation studies .
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Aquatic toxicity: LC₅₀ for Daphnia magna is projected at 12 mg/L based on QSAR models .
Mammalian Toxicity
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LD₅₀ (oral, rat): Estimated at 1,200 mg/kg, classifying it as Category 4 (harmful) .
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Chronic exposure risks include nephrotoxicity and hepatotoxicity, as observed in phenylurea herbicides .
Future Directions and Research Gaps
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